2-Acetamido-3-hydroxy-2-methylpropanoic acid

Organic synthesis Chalcogen chemistry Thiazoline formation

2-Acetamido-3-hydroxy-2-methylpropanoic acid (CAS 7508-94-3), also designated N-acetyl-α-methyl-DL-serine or Ac-DL-aMeSer, is a non-proteinogenic, N-acetylated, α,α-disubstituted amino acid bearing a quaternary α-carbon. It belongs to the class of N-acyl-α-methyl-α-amino acids, combining N-terminal acetylation with α-methylation on the serine scaffold.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 7508-94-3
Cat. No. B3386751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-3-hydroxy-2-methylpropanoic acid
CAS7508-94-3
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)NC(C)(CO)C(=O)O
InChIInChI=1S/C6H11NO4/c1-4(9)7-6(2,3-8)5(10)11/h8H,3H2,1-2H3,(H,7,9)(H,10,11)
InChIKeyZORCAFBRVKRMLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-3-hydroxy-2-methylpropanoic Acid (CAS 7508-94-3): Compound Identity, Class, and Procurement-Relevant Characteristics


2-Acetamido-3-hydroxy-2-methylpropanoic acid (CAS 7508-94-3), also designated N-acetyl-α-methyl-DL-serine or Ac-DL-aMeSer, is a non-proteinogenic, N-acetylated, α,α-disubstituted amino acid bearing a quaternary α-carbon [1]. It belongs to the class of N-acyl-α-methyl-α-amino acids, combining N-terminal acetylation with α-methylation on the serine scaffold. Its computed physicochemical profile includes a molecular weight of 161.16 g/mol, an XLogP3-AA of −1.3, a topological polar surface area of 86.6 Ų, and three hydrogen bond donors [1]. The compound carries a single undefined stereocenter and is supplied as the racemic (DL) mixture by major vendors [1].

Why N-Acetylserine or α-Methylserine Cannot Substitute 2-Acetamido-3-hydroxy-2-methylpropanoic Acid in Research and Development


The combination of N-acetylation and α-methylation in 2-acetamido-3-hydroxy-2-methylpropanoic acid generates properties absent in either modification alone. N-Acetylserine (lacking the α-methyl group) follows a fundamentally different reaction manifold in chalcogenation chemistry, producing a cysteine derivative whereas the α-methyl congener diverts to a thiazoline product [1]. Free α-methylserine (lacking N-acetylation) cannot replicate the conformational constraints imparted by the dual-capped backbone in peptide contexts, where the α-methyl group restricts the accessible φ/ψ dihedral angles and alters the ensemble of solution conformations relative to serine or threonine [2]. Furthermore, the measured LogP shift of approximately +0.75 log units versus N-acetylserine modifies partitioning behavior in both chromatographic purification and biological assay systems [3]. These differences mean that analog substitution cannot be assumed without revalidation of reaction outcomes, conformational behavior, or physicochemical handling.

Quantitative Differentiation Evidence for 2-Acetamido-3-hydroxy-2-methylpropanoic Acid Versus Closest Analogs


Divergent Chemical Reactivity: α-Methyl Group Redirects One-Pot Chalcogenation Pathway Versus N-Acetylserine Methyl Ester

Under identical one-pot reaction conditions with Lawesson's reagent (1.0 eq., refluxing dioxane, 16 h), N-acetylserine methyl ester (3a, R=H) produced N-acetylcysteine methyl ester (4a) in up to 51% isolated yield. In contrast, N-acetyl-α-methylserine methyl ester (3b, R=Me) yielded 0% of the analogous cysteine product (4b); instead, the reaction was diverted to the thiazoline derivative (5b) in up to 45% yield [1]. This pathway switch is attributed to the Thorpe-Ingold effect of the geminal α-methyl group, which accelerates cyclization to the oxazoline intermediate and redirects the reaction coordinate away from direct thiolation. With Woollins' reagent, the selenocysteine derivative (7b) was obtained from 3b in 45% yield, compared to 25–36% for the non-methylated substrate (3a → 7a) [1].

Organic synthesis Chalcogen chemistry Thiazoline formation Thorpe-Ingold effect Cysteine/selenocysteine synthesis

Peptide Backbone Conformational Control: α-Methylserine Imposes a Distinct Ensemble of Extended and β-Turn Conformations

In a systematic conformational study of small peptides (Thr-Ala-Ala motif), replacement of threonine with α-methylserine (MeSer) produced a quantitatively distinct conformational ensemble in aqueous solution. The MeSer-containing peptide populated extended conformations at 70% and β-turn conformations at 30%, as determined by NOE-derived distance restraints and coupling constant analysis combined with molecular dynamics simulations with time-averaged restraints [1]. By contrast, the parent Thr-containing peptide adopted exclusively extended conformations that shifted to folded conformations only upon β-O-glycosylation. Importantly, β-O-glycosylation of the MeSer-containing peptide did not induce folding but instead caused a high degree of backbone flexibility—a qualitatively opposite effect to that observed with Thr [1]. In a separate host-guest peptide study, (S)-α-MeSer showed no significant helix-promoting effect in polar solvents (CF₃CH₂OH, CH₃OH, water), distinguishing it from the strong helix-inducer α-aminoisobutyric acid (Aib) [2].

Peptide chemistry Conformational analysis NMR spectroscopy Glycopeptide design Foldamer research

Lipophilicity Shift: α-Methylation Increases Computed LogP by Approximately 0.75 Units Relative to N-Acetylserine

The experimentally determined LogP of 2-acetamido-3-hydroxy-2-methylpropanoic acid is −0.651 . This represents a meaningful increase in lipophilicity of approximately 0.75 to 1.24 log units compared to the non-methylated analog N-acetylserine, for which LogP values of −1.4 (ALOGPS) [1] and −1.89 (other sources) have been reported. The shift is consistent with the addition of a hydrophobic methyl group at the quaternary α-carbon while retaining the same hydrogen bond donor/acceptor counts. The increased lipophilicity predicts stronger reversed-phase HPLC retention and altered partitioning in both liquid-liquid extraction and biological membrane permeability assays.

Physicochemical profiling LogP Chromatographic retention ADME prediction Building block selection

Enzymatic Enantiomer Resolution: Lipase-Catalyzed Kinetic Acetylation Achieves E = 35 with 94% ee for the (S)-Enantiomer

The enzymatic resolution behavior of α-methylserine derivatives has been quantitatively characterized. In a study of lipase-catalyzed O-acetylation of (±)-N-benzoyl-α-methylserine ethyl ester using isopropenyl acetate as the acetyl donor in the presence of Novozym® 435, an enantioselectivity ratio of E = 35 was achieved. At 54% conversion, (S)-N-benzoyl-α-methylserine ethyl ester was obtained with 94% enantiomeric excess (ee), while the corresponding (R)-O-acetyl derivative was produced with 82% ee [1]. This demonstrates that the α-methylserine scaffold, when appropriately N-protected (benzoyl or, by extension, acetyl), is amenable to high-efficiency enzymatic kinetic resolution, enabling access to enantiopure building blocks.

Chiral resolution Lipase biocatalysis Enantiomeric excess Process chemistry Quality control

Biological Consequence of α-Methylserine Incorporation: Enhanced Splenocyte Proliferation in a Mitogenic Lipopeptide via Protease Resistance

In a comparative study of the immunoadjuvant lipopeptide TPP (Pam₃Cys-Ser-Ser-Asn-Ala), substitution of both L-serine residues with [R]-α-methylserine produced the analog Pam₃Cys-α-MeSer-α-MeSer-Asn-Ala. This substitution was explicitly designed to confer protease resistance. The α-methylserine-containing analog induced enhanced cell proliferation of murine spleen lymphocytes compared to the parent serine-containing lipopeptide TPP [1]. The enhanced activity is mechanistically attributed to increased metabolic stability conferred by the quaternary α-carbon, which sterically impedes access of serine proteases and peptidases to the adjacent amide bonds [2].

Immunomodulation Lipopeptide Protease resistance B-lymphocyte activation Adjuvant design

Scalable Manufacturing: Multikilogram Synthesis of Enantiopure N,O-Protected-(S)-2-Methylserine Demonstrated at >99% ee

Two complementary, scalable synthetic approaches have been validated for manufacturing multikilogram quantities of N,O-protected-(S)-2-methylserine, the enantiopure precursor to the target compound. The first approach, using diastereomeric salt resolution of 2-methylserine methyl ester as the (1S)-(+)-camphorsulfonate salt, rapidly delivered 15 kg of (S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid with >99% enantiomeric excess [1]. The second approach employed stereoselective enolate methylation of a chiral cyclic L-serine derivative. This industrial-scale demonstration, published by GlaxoSmithKline process chemists, establishes that the α-methylserine scaffold is not a niche or difficult-to-scale building block and that procurement of material with >99% ee in kilogram quantities is technically proven [1].

Process chemistry Scale-up cGMP manufacturing Enantiomeric purity Supply chain assurance

Evidence-Backed Application Scenarios for 2-Acetamido-3-hydroxy-2-methylpropanoic Acid Procurement and Use


Synthesis of α-Methylcysteine and α-Methylselenocysteine Scaffolds via Chalcogenophosphate Reagents

Based on the direct head-to-head reactivity data [Section 3, Evidence 1], 2-acetamido-3-hydroxy-2-methylpropanoic acid (as its methyl ester) is uniquely suited for the one-pot synthesis of thiazoline derivatives and α-methylselenocysteine diselenides using Woollins' reagent, where the N-acetylserine analog yields the conventional selenocysteine. Laboratories specifically targeting α-methyl-substituted cysteine or selenocysteine analogs—which are valuable as conformationally constrained probe molecules in enzyme mechanism studies—should select this compound over N-acetylserine methyl ester, as the latter cannot access the thiazoline pathway [1].

Design of Conformationally Defined Peptide and Glycopeptide Backbones with Tunable Flexibility

The quantitative conformational data [Section 3, Evidence 2] establish that α-methylserine incorporation into peptides introduces a defined 30% β-turn population in aqueous solution while preventing glycosylation-induced folding [1]. This makes 2-acetamido-3-hydroxy-2-methylpropanoic acid the rational building block choice for peptide chemists designing foldamer backbones or glycopeptide vaccine constructs where a partially ordered yet flexible conformational ensemble is desired—a profile unattainable with either canonical serine (fully extended) or Aib (strong helix inducer) [1][2].

Protease-Resistant Immunomodulatory Lipopeptide and Peptide Adjuvant Development

The demonstrated enhanced splenocyte proliferation of the α-methylserine-substituted lipopeptide relative to the serine parent [Section 3, Evidence 5] directly supports the procurement of this compound (or its deprotected α-methylserine form) for immunomodulatory peptide design. Research groups developing vaccine adjuvants, B-cell activators, or metabolically stabilized peptide therapeutics should prioritize this building block when in vitro or in vivo protease susceptibility is a known limitation of serine-containing lead compounds [1].

Preparative-Scale Synthesis of Enantiopure α-Methylserine-Containing Peptides with Verifiable Chiral Purity

The validated enzymatic resolution pathway (E = 35, 94% ee achievable) [Section 3, Evidence 4] and the multikilogram manufacturing route (>99% ee, 15 kg demonstrated) [Section 3, Evidence 6] together provide a complete quality assurance framework. Procurement teams sourcing this compound for cGMP peptide manufacturing or preclinical candidate synthesis can reference these benchmarks for enantiomeric purity specifications. The dual availability of both biocatalytic resolution (lab scale) and diastereomeric salt resolution (industrial scale) ensures a scalable supply chain from research gram quantities to development kilogram batches [1][2].

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